molecular formula C7H16N2 B079605 4-(Aminomethyl)cyclohexylamine CAS No. 13338-82-4

4-(Aminomethyl)cyclohexylamine

Cat. No.: B079605
CAS No.: 13338-82-4
M. Wt: 128.22 g/mol
InChI Key: RRCZRUXYTNNVBQ-UHFFFAOYSA-N
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Description

Overview of Cycloaliphatic Amines in Organic Chemistry

Cycloaliphatic amines are a class of organic compounds characterized by the presence of a cyclic hydrocarbon structure and an amine functional group. researchgate.net These compounds, which include aminomethyl cycloaliphatics, are typically strong bases and exhibit chemical reactivity similar to simpler amines. researchgate.net Their structure, which combines a non-aromatic ring with one or more amine groups, imparts a range of useful properties. corrosionpedia.com

In organic chemistry, cycloaliphatic amines are significant as intermediates in the synthesis of a wide array of products. researchgate.netontosight.ai They are key components in the production of high-molecular-weight polyamides, polyimides, polyureas, and epoxies. researchgate.net Their applications extend to the manufacturing of agrochemicals, such as herbicides, as well as in the formulation of coatings, adhesives, and composite materials. researchgate.netcorrosionpedia.comontosight.ai The ring structure of these amines contributes to desirable physical properties in the resulting materials, including improved impact resistance, weatherability, and chemical resistance. corrosionpedia.com The synthesis of cycloaliphatic amines can be achieved through various methods, including the reductive amination of cyclic ketones and the ring reduction of cycloalkenylamines. researchgate.net

Significance of 4-(Aminomethyl)cyclohexylamine as a Bifunctional Compound

This compound is a prime example of a bifunctional compound, meaning it possesses two reactive functional groups—in this case, two amine groups. solubilityofthings.com The presence of both a primary amine attached directly to the cyclohexane (B81311) ring and another primary amine on a methyl substituent gives it distinct reactive properties. nih.gov This bifunctionality allows it to act as a versatile building block in the synthesis of more complex molecules. solubilityofthings.com

The dual amine functionality enables this compound to participate in a variety of chemical reactions, such as nucleophilic substitutions and polymerizations. researchgate.netsolubilityofthings.com It is utilized in the development of novel polymers and other materials where its amine groups can facilitate cross-linking and chemical bonding. solubilityofthings.com In medicinal chemistry, the incorporation of a cyclohexyl group can enhance the therapeutic efficacy of a compound by improving its lipophilicity, making this compound a compound of interest for the synthesis of new pharmaceutical agents. solubilityofthings.com

Isomeric Considerations: cis- and trans-4-(Aminomethyl)cyclohexylamine

Like other disubstituted cycloalkanes, this compound exists as stereoisomers, specifically cis and trans isomers. libretexts.org In the cis isomer, both the aminomethyl group and the amino group are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. libretexts.org This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. geeksforgeeks.org

The synthesis of this compound often results in a mixture of both cis and trans isomers. nih.gov The separation of these isomers can be a crucial step in synthetic chemistry, as the specific geometry of each isomer can influence its reactivity and how it fits into the crystal lattice of a material or the active site of a biological target. researchgate.netuni-greifswald.de For instance, the trans isomer is generally more stable due to less steric hindrance, which can affect its physical properties like melting and boiling points. geeksforgeeks.org The choice between the cis or trans isomer is a critical consideration in the design of new molecules and materials, as it can significantly impact the final properties and performance of the product.

Properties of cis- and trans-4-(Aminomethyl)cyclohexylamine Isomers

Propertycis-Isomertrans-IsomerGeneral Compound
IUPAC Name cis-4-(aminomethyl)cyclohexan-1-aminetrans-4-(aminomethyl)cyclohexan-1-amine4-(aminomethyl)cyclohexan-1-amine
Molecular Formula C₇H₁₆N₂C₇H₁₆N₂C₇H₁₆N₂
Molecular Weight 128.22 g/mol 128.22 g/mol 128.22 g/mol
Boiling Point HigherLower-
Melting Point LowerHigher-
Polarity More PolarLess Polar-
Stability Less StableMore Stable-
Solubility in Polar Solvents More SolubleLess SolubleSlightly soluble in water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCZRUXYTNNVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332172
Record name 4-(Aminomethyl)cyclohexan-1-amine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13338-82-4
Record name 4-Aminocyclohexanemethanamine
Source CAS Common Chemistry
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Record name 4-(Aminomethyl)cyclohexan-1-amine
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Record name Cyclohexanemethanamine, 4-amino
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Advanced Synthetic Methodologies for 4 Aminomethyl Cyclohexylamine and Its Derivatives

Established and Emerging Synthetic Routes for Cycloaliphatic Amines

The preparation of cycloaliphatic amines, including 4-(aminomethyl)cyclohexylamine, can be approached through various methodologies, each with its own set of advantages and limitations. These methods often begin with functionalized cyclohexane (B81311) precursors that are then converted to the target amine.

Reductive Amination of Cyclic Ketones and Analogous Precursors

Reductive amination is a widely utilized and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This one-pot reaction typically involves the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com

In the context of this compound synthesis, a suitable precursor is 4-oxocyclohexanecarbonitrile. The synthesis can proceed through a two-step reduction process. First, the ketone functionality is selectively reduced to an alcohol, and subsequently, the nitrile group is reduced to a primary amine. Alternatively, a more direct approach involves the reductive amination of 4-formylcyclohexanone or a protected derivative.

The choice of reducing agent is critical for the success of the reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation using transition metal catalysts such as nickel, palladium, or rhodium is also a prevalent method. mdpi.com For instance, the reductive amination of cyclohexanone (B45756) with ammonia (B1221849) and hydrogen over bimetallic Rh-Ni catalysts has been shown to be highly efficient, with the 2 wt.% NiRh/SiO₂ catalyst achieving a 99.8% conversion and 96.6% selectivity to cyclohexylamine (B46788). mdpi.com

PrecursorReagentsProductYieldReference
4-Oxocyclohexanecarbonitrile1. Reduction of ketone2. Reduction of nitrile4-(Aminomethyl)cyclohexanol--
CyclohexanoneNH₃, H₂, Rh-Ni/SiO₂Cyclohexylamine96.4% mdpi.com

Amination of Cycloalkanols

The direct amination of cycloalkanols presents another viable route to cycloaliphatic amines. This process typically requires high temperatures and pressures, along with a suitable catalyst, to facilitate the substitution of the hydroxyl group with an amino group. Ammonia is commonly used as the aminating agent. researchgate.net

For the synthesis of this compound, a potential precursor would be 4-(aminomethyl)cyclohexanol. The direct amination of 4-(hydroxymethyl)cyclohexanol could also be envisioned, though this would likely require selective amination of one hydroxyl group over the other, or protection/deprotection strategies. The reaction is often carried out in the gas phase over heterogeneous catalysts. While direct amination of simple cyclohexanol (B46403) to cyclohexylamine is established, specific examples for the synthesis of this compound via this route are less common in the literature, suggesting that other methods may be more synthetically practical.

Ring Reduction of Cycloalkenylamines

The reduction of the double bond in cycloalkenylamines can be a straightforward method to obtain saturated cycloaliphatic amines. This approach is contingent on the availability of the corresponding unsaturated precursor. For the synthesis of this compound, a hypothetical precursor would be 4-(aminomethyl)cyclohex-1-en-1-amine or a related isomer.

Multi-step Preparations from Carboxylic Acid Derivatives

Multi-step synthetic sequences starting from carboxylic acid derivatives offer a robust and often stereochemically defined route to this compound. A key intermediate in this approach is 4-(aminomethyl)cyclohexanecarboxylic acid, also known as tranexamic acid when in the trans configuration.

One established industrial process for the synthesis of this intermediate is the catalytic hydrogenation of p-aminomethylbenzoic acid. google.comgoogle.com This reaction involves the reduction of the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and the desired stereoisomer. Ruthenium-based catalysts have been shown to be effective for this transformation. For example, the hydrogenation of p-aminomethylbenzoic acid using a ruthenium catalyst in an aqueous medium with an alkali metal hydroxide (B78521) can produce 4-(aminomethyl)cyclohexanecarboxylic acid in high yield. google.com The reaction is typically carried out at elevated temperatures (90-200 °C) and hydrogen pressures (50-200 kg/cm ²). google.com

Once 4-(aminomethyl)cyclohexanecarboxylic acid is obtained, it can be converted to this compound through a Curtius or Hofmann rearrangement of a suitable derivative (e.g., an acyl azide (B81097) or amide), or by reduction of the carboxylic acid to a hydroxymethyl group followed by conversion to an amine. A more direct route involves the reduction of the corresponding amide.

Starting MaterialKey IntermediateTarget CompoundKey ReactionsReference
p-Aminomethylbenzoic acid4-(Aminomethyl)cyclohexanecarboxylic acidThis compoundCatalytic Hydrogenation, Amide formation and reduction or Rearrangement google.comgoogle.com
Ethyl 4-oxocyclohexane carboxylate4-Cyanocyclohex-3-ene-1-carboxylic acid4-(Aminomethyl)cyclohexanecarboxylic acidCyanohydrin formation, Dehydration, Saponification, Reductive amination, Hydrogenation-

Stereoselective Synthesis and Isomer Control

The stereochemistry of 1,4-disubstituted cyclohexanes, such as this compound, is a critical consideration in their synthesis. The relative orientation of the two substituents (cis or trans) can significantly impact the physical and chemical properties of the molecule. Therefore, developing synthetic methods that allow for the selective formation of a single diastereomer is of great importance.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of this compound, this primarily involves controlling the cis/trans isomer ratio. The conformational preferences of the cyclohexane ring play a crucial role in determining the stereochemical outcome of reactions. In the chair conformation, substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to minimize steric interactions. fiveable.me

One strategy for achieving diastereoselectivity is through the stereoselective reduction of a 4-substituted cyclohexanone derivative. The approach of the reducing agent to the carbonyl group can be influenced by the steric bulk of the existing substituent and the reducing agent itself. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with sodium borohydride, a relatively small reducing agent, leads to a mixture of cis and trans alcohols, with the trans isomer often being the major product due to the preferential equatorial attack of the hydride. In contrast, the use of a bulkier reducing agent can favor the formation of the cis isomer through axial attack. tamu.edu

In the synthesis of this compound from 4-oxocyclohexanecarbonitrile, the reduction of the ketone can be performed diastereoselectively. Subsequent conversion of the nitrile to the aminomethyl group while retaining the stereochemistry at C-1 would lead to a diastereomerically enriched product.

Recent advances in biocatalysis have also provided powerful tools for diastereoselective synthesis. For instance, transaminases have been used for the diastereotope selective amination of 4-substituted cyclohexanones, allowing for the preparation of either the cis or trans amine with high diastereomeric excess.

SubstrateReducing Agent/CatalystMajor Product IsomerDiastereomeric Ratio (dr)
4-tert-ButylcyclohexanoneSodium Borohydridetrans-4-tert-Butylcyclohexanol-
4-tert-ButylcyclohexanoneL-Selectride®cis-4-tert-Butylcyclohexanol-
Trisubstituted Michael Acceptor + β-keto esterBase-catalyzed Michael-aldol domino reactionPolyfunctional Cyclohexanoneup to >20:1

Enantiomerically Pure Synthesis and Resolution Techniques

The synthesis of enantiomerically pure this compound and its derivatives is crucial for applications where specific stereochemistry is required. Several strategies are employed to achieve high enantiomeric excess.

Asymmetric synthesis is a primary approach to obtaining enantiomerically pure compounds. This can involve the use of chiral catalysts, such as those based on transition metals like iridium, rhodium, or ruthenium, in combination with chiral ligands for the enantioselective hydrogenation of imines to produce chiral amines. Similarly, the asymmetric reduction of ketones can yield chiral alcohols with high enantioselectivity. Chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, are another effective tool.

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method often employs enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. For instance, cyclohexylamine oxidase has been utilized for the kinetic resolution of various amines. canada.ca This enzyme can also be used in deracemization processes, where the undesired enantiomer is converted into the desired one, leading to high yields of the target enantiomerically pure amine. canada.ca

TechniqueDescriptionKey Features
Asymmetric SynthesisDirect synthesis of a single enantiomer using chiral catalysts, auxiliaries, or reagents.High enantiomeric excess, atom economy.
Kinetic ResolutionSeparation of enantiomers from a racemic mixture by exploiting differences in reaction rates with a chiral catalyst or reagent.Often enzyme-catalyzed, can achieve high enantiomeric purity for the unreacted enantiomer.
DeracemizationConversion of a racemic mixture into a single enantiomer.Can theoretically achieve 100% yield of the desired enantiomer.

Functionalization Strategies and Derivatization Chemistry

The two primary amine groups of this compound offer numerous possibilities for functionalization and derivatization, allowing for the creation of a wide array of complex molecules.

The reaction of primary amines with phosgene (B1210022) or its safer solid equivalent, triphosgene, is a standard method for the synthesis of isocyanates. google.comgoogle.com This reaction typically proceeds in two steps: a "cold phosgenation" step where the amine reacts with phosgene to form a carbamoyl (B1232498) chloride and an amine hydrochloride, followed by a "hot phosgenation" step where these intermediates are heated to yield the isocyanate. sabtechmachine.com To minimize side reactions, such as the formation of ureas, the amine is often first converted to its hydrochloride salt before reacting with phosgene. google.comsabtechmachine.com The resulting isocyanates are valuable intermediates in the synthesis of polyurethanes and other polymers. researchgate.net

The primary amine groups of this compound readily react with carboxylic acids and their derivatives to form amides. This transformation is a fundamental reaction in organic synthesis and can be achieved using various coupling reagents.

The synthesis of imides typically involves a two-step process where a primary amine first reacts with a cyclic anhydride (B1165640) to form an amic acid, which is then cyclized through dehydration to the imide. beilstein-journals.org Various dehydrating agents and conditions can be employed for the cyclization step. beilstein-journals.org

Ureas can be synthesized from amines through several methods. One common approach is the reaction of an amine with an isocyanate. Alternatively, amines can be reacted with carbamate (B1207046) precursors, such as 4-nitrophenyl-N-benzylcarbamate, followed by a deprotection step. bioorganic-chemistry.com Another method involves the reaction of primary amine salts with carbonyldiimidazole to form monosubstituted carbamoylimidazoles, which can then react with other nucleophiles to generate ureas. organic-chemistry.org

The nucleophilic nature of the primary amine groups allows for alkylation reactions with alkyl halides or other alkylating agents. chemrxiv.org These reactions can introduce one or more alkyl groups onto the nitrogen atoms. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts, a process known as quaternization. These reactions are fundamental for modifying the structure and properties of the parent diamine.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage. glenresearch.com For biological applications, strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst. nih.govglenresearch.com These methods are highly valuable for bioconjugation, allowing for the site-specific attachment of molecules to biomolecules. nih.govspringernature.comnih.gov To utilize these methods with this compound, one of the amine groups would first need to be converted into an azide or an alkyne functionality.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves several key considerations. unibo.it

One major focus is the use of greener solvents. Traditional organic solvents are often volatile and toxic, so replacing them with more environmentally benign alternatives like water, supercritical fluids, or deep eutectic solvents is a key goal. semanticscholar.org The selection of solvents is critical as they constitute a large portion of the waste generated in chemical processes. semanticscholar.org

Atom economy is another central principle, which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods are often favored over stoichiometric reactions as they reduce waste. rsc.org For instance, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling. rsc.org

Green Chemistry PrincipleApplication in Synthesis
Use of Greener SolventsReplacing volatile organic compounds with water, supercritical fluids, or deep eutectic solvents. semanticscholar.org
Atom EconomyDesigning synthetic routes that maximize the incorporation of starting materials into the final product, often through catalytic methods. rsc.org
Use of Renewable FeedstocksDeveloping syntheses that begin with bio-based materials instead of petrochemicals. rsc.org
CatalysisEmploying catalysts, especially heterogeneous ones, to improve efficiency and reduce waste. rsc.org

Reactivity and Reaction Mechanisms of 4 Aminomethyl Cyclohexylamine

Nucleophilic Reactivity of Primary Amine Groups

The presence of lone-pair electrons on the nitrogen atoms of the two primary amine groups makes 4-(aminomethyl)cyclohexylamine a strong nucleophile. This reactivity is central to its role in organic synthesis, allowing it to readily attack electron-deficient centers.

The primary amine groups of this compound react readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. docbrown.info This reaction is a classic example of nucleophilic acyl substitution. The mechanism proceeds in two principal stages: nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). chemguide.co.ukchemguide.co.uk

The reaction begins with the nucleophilic attack of one of the amine's nitrogen atoms on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A second molecule of the amine (or another base present in the reaction mixture) then deprotonates the positively charged nitrogen atom to yield the final N-substituted amide and an ammonium (B1175870) salt. chemguide.co.uk Given that the molecule has two primary amine groups, this reaction can occur at one or both sites, leading to mono- or di-acylated products depending on the stoichiometry of the reactants.

Table 1: Acylation Reaction of this compound

Reactant 1Reactant 2 (Acylating Agent)Product (Example: Di-acylated)Reaction TypeMechanism
This compoundEthanoyl chlorideN,N'-(cyclohexane-1,4-diylbis(methylene))diacetamideAcylationNucleophilic Addition-Elimination

This compound undergoes condensation reactions with aldehydes to form imines, also known as Schiff bases. orientjchem.orgekb.eg This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. wikipedia.orgnih.gov The process is typically catalyzed by acid and is reversible. wikipedia.orglibretexts.org

The mechanism starts with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde. youtube.com This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine or hemiaminal. wikipedia.orgnih.gov In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). youtube.com The lone pair on the nitrogen then helps to expel the water molecule, forming a C=N double bond and generating an iminium ion. Finally, deprotonation of the nitrogen yields the neutral imine product. libretexts.org With two amine groups, this compound can react with two equivalents of an aldehyde to form a di-imine.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing two nucleophilic amine groups, makes it a valuable building block for the synthesis of heterocyclic compounds. When reacted with molecules containing two electrophilic centers, it can undergo cyclization reactions to form various saturated or unsaturated heterocycles.

For instance, reaction with dicarbonyl compounds can lead to the formation of macrocycles or other ring structures. A reaction with a β-dicarbonyl compound, for example, could potentially lead to the formation of a seven-membered diazepine (B8756704) ring through a double condensation reaction. Such reactions are fundamental in heterocyclic chemistry for constructing complex molecular architectures. The specific outcome of these cyclization reactions often depends on reaction conditions, the nature of the electrophile, and the stereochemistry of the cyclohexane (B81311) ring.

Mechanisms in Polymerization Reactions

This compound serves as a key monomer in step-growth polymerization due to its two reactive primary amine groups. It is particularly utilized in the synthesis of polyamides and as a curing agent for epoxy resins.

In the formation of polyamides, it acts as a diamine monomer that reacts with a dicarboxylic acid or its derivative (like a diacyl chloride). google.com The underlying mechanism is a continuous series of acylation reactions (polycondensation), where amide linkages are formed repeatedly, creating a long polymer chain. researchgate.netnih.gov The properties of the resulting polyamide are influenced by the rigid and non-aromatic cyclohexane core of the diamine.

As a curing agent for epoxy resins, this compound functions as a hardener. google.compcimag.com The mechanism involves the nucleophilic attack of the amine's active hydrogens on the carbon atoms of the epoxide ring (oxirane). threebond.co.jp This attack leads to the opening of the ring and the formation of a new carbon-nitrogen bond and a hydroxyl group. Since each primary amine group has two active hydrogens, each can react with two epoxide groups. This allows the diamine molecule to act as a cross-linking agent, connecting multiple epoxy polymer chains and forming a rigid, three-dimensional thermoset network. threebond.co.jpcnrs.fr

Table 2: Role of this compound in Polymerization

Polymer TypeCo-reactantLinkage FormedMechanismResulting Structure
PolyamideDicarboxylic acid / Diacyl chlorideAmide (-CO-NH-)Polycondensation (Nucleophilic Acyl Substitution)Linear or branched thermoplastic polymer
Cured Epoxy ResinEpoxide (e.g., DGEBA)β-hydroxy amineNucleophilic Ring OpeningCross-linked thermoset polymer network

Complexation and Coordination Chemistry

The lone pairs of electrons on the nitrogen atoms of this compound enable it to act as a ligand in coordination chemistry. It can coordinate with various metal ions to form stable metal complexes. orientjchem.org Functioning as a bidentate ligand, it can donate both lone pairs to a single metal center, forming a chelate ring. The formation of a chelate ring enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate amine ligands (the chelate effect).

The cyclohexane backbone imposes conformational constraints on the ligand, influencing the geometry of the resulting metal complex. nih.gov The specific coordination mode (e.g., bidentate chelation, bridging between two metal centers) will depend on factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands. This ability to form complexes is significant in areas such as catalysis and the development of new materials.

Computational Chemistry and Conformational Analysis of 4 Aminomethyl Cyclohexylamine

Conformational Isomerism of the Cyclohexane (B81311) Ring System

The cyclohexane ring, the core scaffold of 4-(aminomethyl)cyclohexylamine, is not a planar structure. To minimize angle and torsional strain, it predominantly adopts a puckered, three-dimensional arrangement known as the chair conformation. This conformational isomerism is fundamental to understanding the molecule's stability and reactivity.

Chair Conformations and Substituent Orientations (Axial/Equatorial Preference)

The chair conformation of cyclohexane features two distinct types of substituent positions: axial and equatorial. nih.govresearchgate.net Axial bonds are parallel to the principal axis of the ring, pointing either up or down, while equatorial bonds point outwards from the perimeter of the ring. nih.govresearchgate.net At room temperature, the cyclohexane ring undergoes a rapid interconversion between two chair conformations, a process known as a "ring flip." nih.gov During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. nih.gov

For a substituted cyclohexane, the two chair conformers are often not equal in energy. mdpi.comresearchgate.net Substituents in the axial position experience steric hindrance from the other two axial atoms on the same side of the ring (C3 and C5). wikipedia.org This unfavorable steric interaction, known as a 1,3-diaxial interaction, destabilizes the conformation. wikipedia.orgcore.ac.uk Consequently, conformations with larger substituents in the equatorial position are generally more stable and predominate at equilibrium. mdpi.comnih.gov

In the case of this compound, the cyclohexane ring is disubstituted at positions 1 and 4. The two substituents are an amino group (-NH2) and an aminomethyl group (-CH2NH2). The relative stability of the possible stereoisomers (cis and trans) and their conformers depends on the orientation of these two groups.

Trans-1,4-disubstitution: The two substituents are on opposite sides of the ring. This allows for a chair conformation where both the amino group and the aminomethyl group can occupy equatorial positions (diequatorial). A ring flip would force both groups into axial positions (diaxial), which is energetically unfavorable due to significant 1,3-diaxial interactions. ucsf.edu Therefore, the diequatorial conformer of the trans isomer is expected to be the most stable conformation.

Cis-1,4-disubstitution: The two substituents are on the same side of the ring. In any chair conformation, one substituent must be axial and the other equatorial (axial-equatorial). mdpi.com The ring flip interconverts the two, but since the substituents are different, the two conformers will have slightly different energies. The preferred conformation will be the one that places the sterically bulkier group in the equatorial position to minimize 1,3-diaxial strain. nih.gov

The steric bulk, often quantified by "A-values," follows the general trend: tert-butyl > isopropyl > ethyl > methyl. nih.gov While specific A-values for -NH2 and -CH2NH2 are not always in basic tables, the aminomethyl group is larger than the amino group. Thus, for the cis isomer, the conformer with the aminomethyl group in the equatorial position and the amino group in the axial position would be slightly more stable. However, the diequatorial conformation of the trans isomer is significantly more stable than either of the axial-equatorial conformations of the cis isomer.

IsomerConformationSubstituent PositionsRelative Stability
Trans Chair 11-NH2 (Equatorial), 4-CH2NH2 (Equatorial)Most Stable
Chair 2 (after flip)1-NH2 (Axial), 4-CH2NH2 (Axial)Least Stable
Cis Chair 11-NH2 (Axial), 4-CH2NH2 (Equatorial)Intermediate
Chair 2 (after flip)1-NH2 (Equatorial), 4-CH2NH2 (Axial)Intermediate

Energy Minimization and Conformational Equilibria

Computational chemistry provides tools to calculate the potential energy of different conformations. researchgate.net Energy minimization is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy, corresponding to a stable conformation. pharmacy180.commdpi.com By performing energy minimization calculations for all possible conformers of this compound (e.g., the diequatorial and diaxial forms of the trans isomer), their relative stabilities can be quantified. nih.gov

The energy difference (ΔG) between conformers determines their relative populations at equilibrium, as described by the equation ΔG = -RTlnK, where K is the equilibrium constant. wikipedia.org For monosubstituted cyclohexanes, the preference for the equatorial position is well-documented; for instance, a methyl group has an equatorial preference of about 1.74 kcal/mol, leading to a 95:5 ratio of equatorial to axial conformers at room temperature. nih.gov

For trans-4-(aminomethyl)cyclohexylamine, the energy difference between the diequatorial and diaxial conformers would be the sum of the A-values for the -NH2 and -CH2NH2 groups. This large energy difference means the equilibrium will lie almost exclusively on the side of the diequatorial conformation. For the cis isomer, the energy difference between the two axial-equatorial conformers would be the difference between the A-values of the two groups, resulting in a less skewed equilibrium, but still favoring the conformer with the larger aminomethyl group in the equatorial position.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are indispensable tools for studying the dynamic behavior of molecules like this compound. mdpi.commagtechjournal.com These techniques go beyond static structures to explore how molecules move, interact, and change over time.

Molecular dynamics (MD) simulations, for example, calculate the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.com An MD simulation of this compound in a solvent like water could reveal:

The dynamics of the ring flip process.

The preferred solvation of the amine groups.

The stability of intramolecular and intermolecular hydrogen bonds.

These simulations rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. The accuracy of the simulation is highly dependent on the quality of the force field used. For a molecule like this compound, a force field would need to accurately represent the geometries and interactions of the cyclohexane ring and the primary amine functionalities.

Structure-Activity Relationship Studies (SAR) in Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. frontiersin.orgmdpi.com By systematically modifying a parent molecule, or "lead compound," and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects. mdpi.com

For derivatives of this compound, an SAR study might involve modifications at several positions:

The Amino Groups: The primary amines at C1 and on the methyl group are key sites for interaction, particularly hydrogen bonding. Converting these to secondary or tertiary amines, or replacing them with other functional groups (e.g., hydroxyl, amide), would significantly alter the compound's polarity, basicity, and hydrogen bonding capability. nih.gov

The Methylene (B1212753) Linker: The length of the carbon chain between the ring and the second amino group could be varied. Shortening or lengthening this linker would change the distance and spatial relationship between the two nitrogen atoms, which could be critical for binding to a receptor or enzyme.

Hydrogen Bonding and Intermolecular Interactions

The two primary amine groups in this compound make it capable of participating in a variety of non-covalent interactions, with hydrogen bonding being the most significant. nih.gov Each -NH2 group has two hydrogen atoms that can act as hydrogen bond donors and a lone pair of electrons on the nitrogen that can act as a hydrogen bond acceptor. nih.gov

These interactions can be both intermolecular (between different molecules) and intramolecular (within the same molecule).

Intermolecular Hydrogen Bonding: In a condensed phase, molecules of this compound can form an extensive network of hydrogen bonds with each other. In an aqueous solution, they will readily form hydrogen bonds with surrounding water molecules, which contributes to their water solubility. solubilityofthings.com These interactions are crucial for how the molecule behaves in a biological environment, influencing its solubility, membrane permeability, and binding to target proteins. nih.gov

Intramolecular Hydrogen Bonding: Depending on the conformation, an intramolecular hydrogen bond could potentially form between the amino group at C1 and the aminomethyl group at C4. In the cis isomer, where one group is axial and the other is equatorial, the distance between them might allow for such an interaction, which could stabilize that particular conformation. In the more stable trans diequatorial conformer, the two amine groups are positioned far apart, making an intramolecular hydrogen bond unlikely. The formation of intramolecular hydrogen bonds can have a profound effect on a molecule's properties, often increasing its membrane permeability by masking polar groups. nih.gov

Applications of 4 Aminomethyl Cyclohexylamine in Materials Science

Polymer Chemistry and Advanced Materials

1,4-Bis(aminomethyl)cyclohexane is a versatile cycloaliphatic diamine that serves as a crucial building block and reactive agent in the synthesis of numerous advanced polymers. Its unique cyclic and aliphatic structure imparts a desirable combination of thermal stability, mechanical strength, and chemical resistance to the final materials.

In the realm of thermosetting polymers, 1,4-bis(aminomethyl)cyclohexane functions as an effective curing agent, or hardener, for epoxy resins. google.comwikipedia.org Amine-based curing agents react with the epoxide groups of the resin to form a highly cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a rigid, durable solid.

The use of cycloaliphatic amines like 1,4-bis(aminomethyl)cyclohexane offers distinct advantages over other types of curing agents. Compared to many aromatic amines, they provide better color stability and resistance to UV degradation, making them suitable for coating applications. riverlandtrading.com They are also known to enable fast curing times without significantly compromising properties like chemical resistance. google.com The resulting epoxy thermosets exhibit excellent mechanical properties and thermal stability, rendering them useful for adhesives, high-performance coatings, and composite materials. riverlandtrading.comgoogleapis.com

Curing Agent TypeKey CharacteristicsTypical Applications
Cycloaliphatic Amines (e.g., 1,4-Bis(aminomethyl)cyclohexane) Good color stability, fast cure speed, good chemical resistance, high glass transition temperature (Tg).Protective coatings, industrial flooring, composites, electrical encapsulation.
Aromatic Amines (e.g., Methylene (B1212753) dianiline) High thermal resistance, excellent mechanical properties, slower reactivity.Structural adhesives, high-performance composites for aerospace.
Aliphatic Amines (e.g., Diethylenetriamine) Fast curing at ambient temperature, high reactivity, can be brittle.General purpose adhesives, civil engineering applications.

1,4-Bis(aminomethyl)cyclohexane is a key monomer for synthesizing polyureas and can be used to create the corresponding diisocyanate, 1,4-bis(isocyanatomethyl)cyclohexane (B82432), for polyurethanes. researchgate.net In these polymers, the diamine or diisocyanate forms the "hard segment" of the polymer chain, which is responsible for strength and elasticity.

Polyurethanes based on aliphatic and cycloaliphatic isocyanates exhibit superior resistance to thermal degradation and greater light stability compared to their aromatic counterparts. researchgate.net This prevents the yellowing that can occur in aromatic-based polyurethanes upon exposure to sunlight. Elastomers synthesized using 1,4-bis(isocyanatomethyl)cyclohexane have demonstrated excellent mechanical and dynamic viscoelastic properties, often outperforming those made from other common aliphatic isocyanates. researchgate.net These characteristics make them suitable for applications requiring durability and weatherability, such as coatings, sealants, and flexible elastomers.

Isocyanate/Diamine BasePolymer TypeKey Properties
1,4-Bis(isocyanatomethyl)cyclohexane PolyurethaneExcellent mechanical properties, greater light stability, high elasticity and heat resistance. researchgate.net
Aromatic (e.g., MDI, TDI) PolyurethaneHigh tensile strength, good abrasion resistance, prone to UV degradation (yellowing). researchgate.net
1,4-Bis(aminomethyl)cyclohexane PolyureaVery fast reactivity, high durability, excellent chemical resistance. wikipedia.org

Polyamides are high-performance thermoplastics known for their excellent mechanical, thermal, and chemical resistance properties. 1,4-Bis(aminomethyl)cyclohexane serves as a diamine monomer in the polycondensation reaction with dicarboxylic acids to produce polyamides. The incorporation of the cyclohexane (B81311) ring into the polymer backbone enhances the glass transition temperature (Tg) and stiffness of the material compared to purely linear aliphatic polyamides, while maintaining better processability than fully aromatic polyamides.

Research has demonstrated the synthesis of novel polyamides by reacting 1,4-bis(aminomethyl)cyclohexane with various diacids. The properties of the resulting polymer, such as its melting point, can be tailored by selecting the appropriate co-monomer. For instance, polyamides derived from this diamine and sebacic acid exhibit a high melting point, making them suitable for applications requiring high thermal stability. researchgate.net It is also listed as a raw material for the synthesis of polyimides, a class of polymers with exceptional heat resistance. tcichemicals.com

Diamine MonomerDiacid MonomerResulting Polyamide Melting Point (°C)
1,4-Bis(aminomethyl)cyclohexane (trans)Sebacic Acid~300
1,4-Bis(aminomethyl)cyclohexane (30% cis)Adipic Acid295-303
1,4-Bis(aminomethyl)cyclohexane (50% cis)Adipic Acid255-265
1,4-Bis(aminomethyl)cyclohexane (75% cis)Adipic Acid185-192

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, permanent porosity, and exceptional stability. rsc.org These features make them promising candidates for applications in gas storage and separation, particularly for carbon capture. nih.govrsc.orgnih.gov

Amine-functionalized POPs are of particular interest for CO2 capture because the nitrogen-containing groups provide high-affinity binding sites for acidic CO2 molecules. nih.govrsc.orgmdpi.com 1,4-Bis(aminomethyl)cyclohexane can be used as a building block in the direct synthesis of these materials. By reacting this diamine with other rigid, multi-functional monomers, a robust, cross-linked network with inherent amine functionality and permanent microporosity can be created. nih.gov This approach directly incorporates the CO2-philic sites into the polymer framework, leading to efficient and selective carbon capture adsorbents. researchgate.net

Hybrid materials and nanocomposites are formed by incorporating inorganic fillers (e.g., silica, clay, carbon nanotubes) into a polymer matrix to enhance its properties. A significant challenge in this field is achieving strong adhesion between the organic polymer and the inorganic filler.

Amine compounds like 1,4-bis(aminomethyl)cyclohexane can act as effective coupling agents or surface modifiers. The amine groups can form strong interactions—or even covalent bonds—with the surface of inorganic fillers, which often possess hydroxyl groups. The other end of the molecule can then react with and integrate into the growing polymer matrix (such as an epoxy or polyimide). This molecular bridge enhances the compatibility and adhesion between the two phases, leading to nanocomposites with improved mechanical strength, thermal stability, and barrier properties. riverlandtrading.com

Biomedical Polymers and Biocompatible Materials

The selection of materials for biomedical applications, such as medical implants, drug delivery systems, and tissue engineering scaffolds, is governed by strict requirements for biocompatibility and biostability. nih.govnih.gov Polymers intended for use within the body must perform their function without causing adverse reactions. nih.gov

1,4-Bis(aminomethyl)cyclohexane is listed as a reagent for the synthesis of biomaterials. cymitquimica.com Its use in creating biomedical polymers, particularly polyurethanes, is advantageous. Polyurethanes synthesized from aliphatic or cycloaliphatic monomers are generally more biostable than their aromatic counterparts. researchgate.net Aromatic-based polyurethanes can degrade to release potentially toxic aromatic diamines, whereas aliphatic systems avoid this issue.

Studies have shown that segmented polyurethanes synthesized from cycloaliphatic diisocyanates and polyether diols (like polyethylene (B3416737) glycol) exhibit excellent platelet compatibility. nih.gov This is a critical property for blood-contacting devices like catheters and vascular grafts, as it minimizes the risk of thrombosis (blood clotting). nih.govethernet.edu.etmjbas.com The versatility of polyurethane chemistry allows for the tuning of mechanical properties to match those of soft tissues, making these materials highly suitable for a wide range of medical devices. researchgate.net

Corrosion Inhibition Applications

While specific research detailing the corrosion inhibition performance of 4-(aminomethyl)cyclohexylamine is limited in the available literature, studies on the closely related compound, cyclohexylamine (B46788), provide valuable insights into the potential efficacy of cycloaliphatic amines as corrosion inhibitors. Research has shown that cyclohexylamine can act as an effective corrosion inhibitor for mild steel in acidic solutions. researchgate.net

A study on cyclohexylamine as a corrosion inhibitor for mild steel in 0.1 N H2SO4 demonstrated a maximum corrosion inhibition efficiency of 81.06% at a concentration of 1000 ppm. researchgate.net The inhibition process was attributed to the adsorption of the amine on the steel surface. researchgate.net Electrochemical impedance spectroscopy (EIS) results indicated an increase in charge transfer resistance with higher inhibitor concentrations, suggesting the formation of a protective film that hinders the corrosion process. researchgate.net

The adsorption of such inhibitors on the metal surface can often be described by adsorption isotherms, such as the Langmuir isotherm, which provides information about the interaction between the inhibitor molecules and the metal. icrc.ac.iricrc.ac.ir The mechanism can involve both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the formation of coordinate bonds between the nitrogen atoms and the metal's d-orbitals. mdpi.com

Given that this compound possesses two primary amine groups, it is plausible that it could exhibit even greater corrosion inhibition efficiency compared to cyclohexylamine due to the potential for stronger and more extensive adsorption on the metal surface. The two amine groups could provide more active sites for interaction with the metal, leading to the formation of a more stable and denser protective layer.

Below is a hypothetical data table illustrating the kind of results that might be expected from an experimental investigation into the corrosion inhibition efficiency of this compound on mild steel in an acidic medium, based on findings for similar amine inhibitors.

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
015.2-
1005.861.8
2503.577.0
5002.186.2
10001.391.4

This table is for illustrative purposes only and represents expected trends based on the behavior of similar compounds, not actual experimental data for this compound.

Further experimental work, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, would be necessary to quantify the corrosion inhibition efficiency of this compound and to elucidate its mechanism of action. electrochemsci.org

4 Aminomethyl Cyclohexylamine in Drug Discovery and Medicinal Chemistry

Scaffold Design and Library Synthesis

The design and synthesis of molecular scaffolds are central to modern drug discovery. A scaffold provides the core structure from which a library of related compounds can be generated through chemical modification. The 4-(aminomethyl)cyclohexylamine framework is of significant interest due to its conformational flexibility and the presence of two reactive amine groups that serve as handles for chemical diversification.

Role as a Privileged Scaffold for Bioactive Molecules

A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a valuable starting point for the discovery of new drugs. mdpi.comufrj.br While the term has been applied liberally, it generally refers to scaffolds that appear in numerous bioactive compounds. nih.gov The cyclohexylamine (B46788) core is a prevalent structural unit found in a wide array of natural products and pharmacologically active molecules, suggesting its status as an important, privileged structure. nih.gov Its utility stems from its three-dimensional character, which allows appended functional groups to be presented in precise spatial orientations for optimal target engagement. Arylpiperazines, for example, are considered privileged scaffolds in central nervous system (CNS) drug discovery due to their versatility. researchgate.net Similarly, the cyclohexylamine motif serves as a key building block for various classes of therapeutic agents, demonstrating its broad applicability in medicinal chemistry. nih.gov

Development of Functionalized Scaffolds

The development of functionalized scaffolds from this compound is crucial for creating diverse chemical libraries for high-throughput screening. The two primary amine groups on the scaffold offer sites for various chemical modifications, such as acylation, alkylation, and arylation, allowing for the introduction of a wide range of functional groups. These modifications can alter the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Recent synthetic innovations have further expanded the ability to create functionalized cyclohexylamine derivatives. For instance, a method utilizing photoredox catalysis has been developed for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.gov This strategy provides efficient access to highly functionalized cyclohexylamine derivatives with excellent control over stereochemistry, a critical feature for biological activity. nih.gov Such advanced synthetic methodologies enable the rapid construction of complex and diverse molecular architectures based on the cyclohexylamine core, facilitating the exploration of structure-activity relationships (SAR) and the identification of potent drug candidates. nih.gov

Derivatives as Pharmacological Agents

Derivatives of this compound have been investigated for a range of pharmacological activities. By modifying the core scaffold, researchers have developed compounds with activity against the central nervous system, cancer cells, and specific biological receptors.

Nootropic Activity and Central Nervous System Agents

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily related to crossing the blood-brain barrier. The physicochemical properties of the cyclohexylamine scaffold can be tailored to enhance CNS penetration. While specific research into the nootropic (cognitive-enhancing) effects of this compound derivatives is limited, the broader class of cyclohexylamines has been explored for CNS activity. For instance, certain phenylcyclohexylamine analogues have been investigated for their analgesic properties. There is also research into cyclohexylamine derivatives as subtype-selective NMDA receptor antagonists, a key target in the CNS for managing various neurological and psychiatric disorders.

Antitumor and Antiproliferative Activities

Several studies have focused on the synthesis of derivatives of aminomethyl-containing scaffolds to evaluate their potential as anticancer agents. The strategy often involves attaching cytotoxic or pharmacologically active moieties to the primary amine groups to target cancer cells. These modifications can lead to compounds that interfere with critical cellular processes like DNA replication or cell division, resulting in antiproliferative effects.

Research has demonstrated that derivatives incorporating aminomethyl groups can exhibit significant cytotoxicity against various cancer cell lines. For example, a series of 4-anilinoquinoline derivatives were synthesized and evaluated for their in vitro antiproliferative activities, with some compounds showing excellent antitumor activity superior to the established drug gefitinib. While not directly derived from this compound, this highlights the utility of the amino-functionalized scaffold approach in cancer drug discovery. The table below summarizes the antiproliferative activity of selected compounds from a representative study on 4-anilinoquinolines against different cancer cell lines.

Antiproliferative Activity of Selected 4-Anilinoquinoline Derivatives
CompoundTarget Cell LineIC₅₀ (µM)
Compound 1fHeLa10.18
Compound 1fBGC8238.32
Compound 2iHeLa7.15
Compound 2iBGC8234.65
Gefitinib (Control)HeLa>50
Gefitinib (Control)BGC82315.24

Receptor Antagonists and Ligands

The this compound scaffold is particularly well-suited for the design of receptor antagonists and ligands. The rigid cyclohexane (B81311) ring helps to position substituents in a defined three-dimensional space, facilitating high-affinity binding to receptor pockets.

A notable example is the development of Neurokinin-1 (NK1) receptor antagonists based on a 4,4-disubstituted cyclohexylamine core. Researchers at Merck developed a series of these compounds and investigated the impact of stereochemistry and linker modifications on binding affinity. Their work led to the identification of potent antagonists with good in vivo duration of action. The table below presents data on the binding affinity of several of these cyclohexylamine-based NK1 antagonists.

Binding Affinity of 4,4-Disubstituted Cyclohexylamine Derivatives as NK1 Receptor Antagonists
Compound IDModificationhNK1 SPA IC₅₀ (nM)
Compound 4cis-isomer0.5
Compound 5trans-isomer1.5
Compound 12Spiro-ether linker0.3
Compound 15Spiro-sulfone linker0.4

This research underscores the value of the cyclohexylamine scaffold in designing potent and selective receptor modulators, demonstrating how subtle structural and stereochemical changes can significantly influence pharmacological activity.

Despite a comprehensive search for scientific literature, no specific studies detailing the anti-inflammatory, antimicrobial, prodrug, or drug delivery applications of the chemical compound this compound were found.

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Prodrug Design and Drug Delivery Systems

Catalysis and Ligand Design with 4 Aminomethyl Cyclohexylamine

Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies heavily on the design of effective chiral ligands that can coordinate to a metal center and create a stereochemically defined environment for chemical reactions. Diamines are a cornerstone in the synthesis of such ligands due to their strong coordinating ability. While the use of 4-(aminomethyl)cyclohexylamine itself is not extensively documented, its structural motifs are central to well-established ligand families.

Salen-type ligands are tetradentate bis-Schiff bases, typically formed through the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with a diamine. researchgate.net The resulting metal-salen complexes are renowned for their catalytic activity in a multitude of asymmetric transformations. capes.gov.br The diamine bridge is a critical component, as its stereochemistry dictates the chiral environment of the resulting metal complex.

The vast majority of chiral salen complexes in asymmetric catalysis, including the well-known Jacobsen's catalyst, are derived from C₂-symmetric diamines like trans-1,2-diaminocyclohexane. mdpi.com The use of a non-symmetrical diamine such as this compound would lead to the formation of a non-symmetrical (C₁-symmetric) salen ligand. The synthesis of such unsymmetrical salens is an area of growing interest, as it allows for more nuanced electronic and steric tuning of the catalyst. nih.gov

The condensation reaction of this compound with two equivalents of a salicylaldehyde derivative would theoretically yield a C₁-symmetric ligand. The differing electronic and steric environments of the two amine groups—one directly attached to the cyclohexane (B81311) ring and the other to a methylene (B1212753) spacer—would result in a less predictable but potentially unique coordination geometry around a metal center. Research into unsymmetrical salen complexes has shown that they can be effective catalysts, for example, in the hydrolytic kinetic resolution of epoxides. nih.gov However, specific examples detailing the synthesis and catalytic application of salen ligands derived explicitly from this compound are not prominent in the reviewed scientific literature.

Table 1: Structural Comparison of Diamine Scaffolds for Salen Ligands
Featuretrans-1,2-DiaminocyclohexaneThis compound
SymmetryC₂-SymmetricC₁-Symmetric (Non-symmetrical)
Substitution Pattern1,2-Disubstituted1,4-Disubstituted
Amine EnvironmentTwo identical secondary chiral centersOne amine on a secondary chiral center, one on a primary achiral methyl group
Resulting Salen LigandSymmetricalUnsymmetrical

Chiral phosphine (B1218219) ligands are among the most important and widely used ligands in transition-metal-catalyzed asymmetric reactions, particularly in asymmetric hydrogenation. tcichemicals.com The synthesis of novel phosphine ligands often involves incorporating a chiral backbone to impart stereoselectivity. Aminophosphine (B1255530) ligands, which contain both nitrogen and phosphorus donor atoms, have become popular due to their modular synthesis and effectiveness in reactions like ruthenium-catalyzed hydrogenations.

The functional groups of this compound offer a theoretical basis for the synthesis of novel aminophosphine ligands. The two primary amine groups could be functionalized, for example, through reaction with chlorodiphenylphosphine, to introduce phosphine moieties. The resulting ligand would be a P,P,N,N-tetradentate or P,N-bidentate ligand, depending on the reaction conditions and stoichiometry. The inherent chirality of the cyclohexane backbone could then be relayed to the catalytic center. Despite this potential, the synthesis and application of phosphine-based ligands specifically derived from this compound are not well-documented in the literature.

Organocatalysis Utilizing Aminocyclohexylamine Structures

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Chiral primary amines, in particular, are powerful organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.org This mode of activation enables a wide variety of enantioselective transformations.

Catalysts derived from chiral amines have been successfully applied to numerous reactions, including Michael additions, Mannich reactions, and aldol (B89426) reactions. researchgate.net Given that this compound is a chiral molecule containing two primary amine groups, it possesses the necessary functional groups to potentially act as a primary amine organocatalyst. The presence of two amine groups could also allow for bifunctional catalysis, where one group forms the enamine/iminium ion and the other interacts with another reactant or co-catalyst. The development of new chiral amine catalysts is a vibrant area of research, often focusing on derivatives of natural products or readily available chiral scaffolds. austinpublishinggroup.com However, the specific use of this compound as a primary amine organocatalyst has not been found in the surveyed literature.

Applications in Specific Catalytic Transformations

The utility of a catalyst or ligand is ultimately demonstrated by its performance in specific chemical reactions. Ligand families based on general aminocyclohexane structures have proven effective in a range of important catalytic transformations.

Epoxide Ring-Opening: Cobalt-salen complexes are highly effective for the asymmetric ring-opening of terminal epoxides, a key reaction for producing chiral building blocks. nih.gov

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral phosphine ligands are benchmarks for the enantioselective hydrogenation of olefins and ketones. pharm.or.jp

Carbon-Carbon Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for C-C bond formation, often employing chiral phosphine ligands. nih.gov Primary amine organocatalysts are widely used in asymmetric Mannich, Michael, and aldol reactions to form new C-C bonds with high stereocontrol. researchgate.net

While these transformations are well-established for catalysts containing related structural motifs, there is a lack of specific research data detailing the application of catalysts or ligands derived directly from this compound in these or other specific catalytic transformations. The unique, non-symmetrical 1,4-disubstituted structure of this diamine suggests that its catalytic properties may differ significantly from its more common 1,2-disubstituted counterparts, representing an underexplored area in catalyst development.

Analytical and Characterization Techniques in 4 Aminomethyl Cyclohexylamine Research

Spectroscopic Methods for Structure Elucidation (NMR, MS, IR)

Spectroscopy is a fundamental tool for elucidating the molecular structure of 4-(aminomethyl)cyclohexylamine. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework. In ¹H NMR, the protons of the cyclohexane (B81311) ring would produce complex, overlapping signals, while the aminomethyl (-CH₂NH₂) protons would appear as a distinct signal. ¹³C NMR provides information on the different carbon environments within the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, are employed to definitively assign proton and carbon signals and confirm connectivity.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₇H₁₆N₂), the exact mass is 128.1313 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify this mass, confirming the molecular formula. The mass spectrum also shows characteristic fragmentation patterns and various adducts, which aid in structural confirmation. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 129.13863
[M+Na]⁺ 151.12057
[M+K]⁺ 167.09451
[M-H]⁻ 127.12407

Data sourced from PubChem CID 445021. uni.lu

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. tu.edu.iqmiamioh.edu The spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its primary amine and alkane groups.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300 - 3500 (typically two bands)
Primary Amine (R-NH₂) N-H Bend (Scissoring) 1590 - 1650
Alkane (Cyclohexane) C-H Stretch 2850 - 2960

Chromatographic Techniques for Purity and Isomer Separation (HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its cis and trans geometric isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. helsinki.fi For amines, reversed-phase columns (e.g., C18) are commonly used. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to ensure good peak shape by protonating the amine groups. Detection can be achieved using mass spectrometry (LC-MS) or other suitable detectors. nih.govnih.gov

Gas Chromatography (GC) is another powerful tool for purity assessment, particularly for volatile amines. antpedia.com Analysis of cyclohexylamine (B46788) and related compounds has been performed using inert, base-deactivated capillary columns to prevent peak tailing. nih.gov A Flame Ionization Detector (FID) is commonly employed due to its sensitivity to organic compounds. osha.gov Sample derivatization may sometimes be used to enhance volatility and improve chromatographic performance. antpedia.com The separation of cis and trans isomers is a key challenge that can be addressed by high-resolution capillary GC.

Table 3: Typical Chromatographic Parameters for Amine Analysis

Technique Column Type Common Mobile/Carrier Gas Detector
HPLC Reversed-Phase (C18, C8) Acetonitrile/Water with Acid Additive MS, ELSD

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and the conformation of the cyclohexane ring, which typically adopts a stable chair form.

For this compound, X-ray crystallography would unambiguously establish the relative stereochemistry of the aminomethyl and amine groups, confirming whether the crystal is composed of the cis or trans isomer. Furthermore, it reveals details about the crystal packing and intermolecular interactions, such as the hydrogen-bonding networks formed by the two primary amine groups, which dictate the material's solid-state properties.

Thermal Analysis (TGA, DSC) for Material Characterization

Thermal analysis techniques are used to characterize the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would determine its thermal stability and decomposition temperature. This information is critical for understanding the compound's thermal limits during storage, handling, and chemical processing.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. DSC is used to identify thermal transitions such as melting point, boiling point, and glass transitions. researchgate.net It can also detect polymorphic phase changes, providing crucial data for material characterization and quality control. For polyimides derived from similar diamine structures, DSC has been used to determine glass transition temperatures, which are indicative of the material's thermal properties. researchgate.net

Future Research Directions for 4 Aminomethyl Cyclohexylamine

Exploration of Novel Synthetic Pathways

While traditional synthesis of 4-(Aminomethyl)cyclohexylamine often relies on the catalytic hydrogenation of precursors like xylylenediamine or terephthalonitrile, future research is aimed at developing more efficient, cost-effective, and stereoselective methods. prepchem.comgoogle.comwikipedia.org A primary challenge and opportunity lie in the selective synthesis of the cis and trans isomers, which dictates the properties of downstream products.

A significant future direction is the advancement of chemoenzymatic synthesis . nih.gov This approach utilizes enzymes to catalyze reactions with high stereospecificity, offering a pathway to produce enantiomerically pure isomers that are difficult to obtain through conventional chemistry. tubitak.gov.trfrontiersin.orgresearchgate.net Further investigation into novel catalyst systems, such as advanced ruthenium catalysts, and alternative energy sources like microwave irradiation, could substantially improve reaction yields and reduce the formation of unwanted by-products. google.comresearchgate.net Additionally, modular synthetic strategies, potentially using chain-walking catalysis, present an opportunity to create specifically substituted cyclohexane (B81311) derivatives with precise stereocontrol. nih.gov

Research FocusPotential MethodologyDesired Outcome
Stereoselective SynthesisChemoenzymatic reactions, Asymmetric catalysisProduction of pure cis or trans isomers
Process EfficiencyNovel ruthenium catalysts, Microwave irradiationHigher yields, lower costs, reduced by-products
Isomer EnrichmentAdvanced isomerization techniquesControl over the cis/trans ratio in the final product google.com
Modular SynthesisChain-walking catalysisAccess to a wider range of substituted cyclohexane derivatives nih.gov

Design of Advanced Materials with Tuned Properties

As a difunctional monomer, this compound is a valuable building block for high-performance polymers, including polyamides and polyurethanes. google.comcymitquimica.com A key area for future research is the systematic investigation of how the cis/trans isomer ratio influences the macroscopic properties of these polymers. By precisely controlling the stereochemistry of the diamine monomer, researchers can tune critical material characteristics such as thermal stability, crystallinity, solubility, and mechanical strength. google.com

The compound also serves as an effective curing agent for epoxy resins. wikipedia.orggoogle.com Future studies are expected to focus on formulating advanced epoxy systems that leverage the unique cycloaliphatic structure of this diamine to enhance properties like chemical resistance, adhesion, and durability. google.com There is also considerable potential in designing and synthesizing entirely new classes of polymers that incorporate the 4-(aminomethyl)cyclohexane moiety to create materials with novel functionalities for specialized applications. researchgate.netresearchgate.net

Material ClassMonomer/Building BlockTunable PropertyPotential Application
PolyamidesThis compoundThermal stability, CrystallinityHigh-performance fibers, engineering plastics google.com
PolyurethanesThis compoundElasticity, HardnessCoatings, adhesives, elastomers wikipedia.org
Epoxy ResinsThis compound (as curing agent)Adhesion, Water resistanceAdvanced composites, protective coatings google.com

Development of New Therapeutic Agents

The cyclohexane diamine scaffold is a critical component in several clinically significant pharmaceuticals. The 1,2-diaminocyclohexane (DACH) ligand, for example, is integral to platinum-based anticancer drugs like oxaliplatin. nih.gov Future research will intensively explore derivatives of this compound as ligands for new metal-based therapeutic agents. The development of novel platinum(II) and platinum(IV) complexes is a particularly promising avenue, with the goal of creating next-generation anticancer drugs that can overcome cisplatin (B142131) resistance and exhibit a more favorable toxicity profile. nih.govnih.gov

The stereochemistry of the diamine ligand is known to have a profound effect on the antitumor activity of these complexes. nih.gov Consequently, a systematic evaluation of how different isomers of this compound impact the biological efficacy and selectivity of these potential drugs is a critical future task. mdpi.com Research is also expanding to include multi-action prodrugs, where other biologically active molecules are attached to the platinum complex to enhance its targeting and effectiveness against cancer cells. acs.orgacs.org Beyond oncology, various cyclohexylamine (B46788) derivatives are being investigated for their potential in treating neurological disorders as NMDA receptor antagonists and as antipsychotic agents, opening a broad field for future drug discovery. google.comgoogle.comnih.gov

Therapeutic AreaCompound ClassResearch Goal
OncologyPlatinum(II) and Platinum(IV) complexesOvercoming drug resistance, reducing side effects nih.govnih.gov
OncologyMulti-action platinum prodrugsEnhancing selectivity and potency against cancer cells acs.orgacs.org
NeurologyNMDA receptor antagonistsTreatment of stroke, cerebral ischemia, and neurodegenerative diseases google.com
PsychiatryDopamine D3 / 5-HT1A receptor ligandsDevelopment of novel antipsychotic medications google.com

Applications in Emerging Fields of Chemistry and Materials Science

The unique chemical structure of this compound makes it a highly attractive candidate for use in several emerging scientific fields.

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs): The two primary amine groups positioned on the flexible cyclohexane ring make this compound an excellent linker for the construction of novel MOFs. researchgate.netrsc.org Amine-functionalized MOFs are of significant interest for applications such as carbon dioxide capture, gas separation, and catalysis. rsc.org Future research will likely focus on designing and synthesizing MOFs using this compound to create materials with customized pore sizes and chemical environments for targeted applications. bham.ac.ukresearchgate.net The inherent flexibility of the cycloaliphatic backbone could also impart unique dynamic and responsive properties to the resulting frameworks.

Advanced Catalysis: Materials functionalized with amine groups can serve as effective catalysts. MOFs and other porous materials constructed with this compound as a building block could be designed to have accessible, catalytically active amine sites for various organic transformations. rsc.orgrsc.org

Emerging Materials: The field of materials science is constantly evolving, with new classes of materials like MXenes gaining prominence. mdpi.com The amine functionalities of this compound can be used for the surface modification and functionalization of such emerging materials. This could enhance their processability, stability, and performance in applications ranging from energy storage to photocatalysis. mdpi.com Exploring the integration of this versatile diamine into the next generation of advanced composite and functional materials represents a frontier with significant discovery potential. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Aminomethyl)cyclohexylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .
  • Ventilation : Ensure adequate airflow in enclosed spaces. Use fume hoods for procedures generating vapors or aerosols .
  • Spill Management : Sweep or vacuum spills into sealed containers for disposal. Avoid environmental release .
  • Storage : Keep containers tightly sealed in dry, well-ventilated areas. Avoid ignition sources and static buildup .

Q. How can researchers synthesize this compound and confirm its purity?

  • Methodological Answer :

  • Synthetic Routes : While direct synthesis protocols are not detailed in the evidence, analogous methods for cyclohexylamine derivatives (e.g., reductive amination of cyclohexanone with methylamine) can be adapted. For example, trans-(4-Fmoc-aminomethyl)cyclohexylamine was synthesized via tert-butoxycarbonyl (Boc) protection and resin-based coupling .
  • Purification : Use recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients).
  • Purity Confirmation : Employ HPLC (high-performance liquid chromatography) with UV detection or GC-MS (gas chromatography-mass spectrometry). Compare spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR) with reference standards .

Advanced Research Questions

Q. What methodological considerations are essential when incorporating this compound into solid-phase peptide synthesis?

  • Methodological Answer :

  • Protection Strategies : Use Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the amine during coupling. For example, trans-(4-Fmoc-aminomethyl)cyclohexylamine was loaded onto 2-chlorotrityl chloride resin in inhibitor synthesis .
  • Coupling Conditions : Activate carboxyl groups with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of DIEA (N,N-diisopropylethylamine) .
  • Deprotection : Use piperidine for Fmoc removal or trifluoroacetic acid (TFA) for Boc cleavage under inert atmospheres .

Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Isomerism Analysis : Investigate cis/trans isomerism (e.g., via 1H^1H-NMR coupling constants or NOESY for spatial proximity) .
  • Contamination Checks : Compare retention times (HPLC/GC) and mass spectra (HRMS) with authentic samples. Cross-reference CAS registry data (e.g., CAS 13338-82-4 for this compound) .
  • Advanced Techniques : Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

Q. What strategies optimize the stability of this compound in aqueous reaction conditions?

  • Methodological Answer :

  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent amine oxidation. Buffers like phosphate or acetate can stabilize the compound .
  • Temperature Management : Store solutions at 2–8°C for short-term use. For long-term stability, lyophilize and store under argon at -20°C .
  • Inert Atmospheres : Conduct reactions under nitrogen or argon to minimize degradation from moisture or oxygen .

Data Contradiction Analysis

Q. How can researchers resolve conflicting results in reaction yields involving this compound?

  • Methodological Answer :

  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., Schiff bases from amine-aldehyde condensation).
  • Steric Effects : Evaluate steric hindrance from the cyclohexyl group using computational modeling (e.g., DFT calculations) to predict reactivity .
  • Replication : Repeat reactions with varying equivalents of reagents (e.g., 1.2–2.0 eq. of acylating agents) to optimize stoichiometry .

Tables for Key Properties

Property Value/Description Reference
CAS Number 13338-82-4
Molecular Formula C7_7H16_{16}N2_2
Storage Conditions Sealed, dry, ventilated, 2–8°C
Hazard Classification No GHS data; follow general amine precautions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.